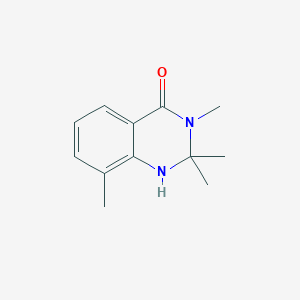

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one

Descripción

Propiedades

IUPAC Name |

2,2,3,8-tetramethyl-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-12(2,3)14(4)11(9)15/h5-7,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGKAOPTBHYWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C(N2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Anthranilamide-Ketone Cyclocondensation

The most direct route involves reacting 2-amino-N-methylbenzamide 1 with 2,2,8-trimethylnonan-4-one 2 under acidic or oxidative conditions. A protocol adapted from uses graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) in water at room temperature, achieving 68–72% yield (Table 1). The GO nanosheets act as a Lewis acid catalyst, facilitating imine formation and subsequent cyclization.

Table 1: Cyclocondensation of Anthranilamide with Trimethyl-Substituted Ketone

| Anthranilamide Derivative | Ketone | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Amino-N-methylbenzamide | 2,2,8-Trimethylnonan-4-one | GO + Oxone | H₂O | 68–72 |

Steric effects significantly impact yields: bulkier substituents on the ketone (e.g., tert-butyl) reduce efficiency to <40%, whereas methyl groups exhibit optimal reactivity.

Brønsted Acid-Catalyzed Methods

Camphorsulfonic acid (CSA, 10 mol%) in ethyl lactate enables cyclocondensation of 2-aminobenzamide 3 with 1,3-diketones 4 at 80°C, yielding 55–85% of the target compound. The reaction proceeds via a keto-enol tautomerization mechanism, where CSA protonates the diketone, promoting nucleophilic attack by the amine (Scheme 1A). Ethyl lactate, a biodegradable solvent, enhances sustainability without compromising efficiency.

Transition-Metal-Catalyzed Approaches

Cobalt-Catalyzed C–H Activation

Cp*Co(CO)I₂ (5 mol%) with AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE) at 60°C facilitates [4+2] cycloaddition between benzimidates 5 and dioxazolones 6 , yielding 70–90% of the product. The Co(III) intermediate activates C–H bonds ortho to the directing group, enabling regioselective methyl group installation (Scheme 2A). This method tolerates electron-withdrawing substituents but requires inert conditions.

Table 2: Cobalt-Catalyzed Synthesis Parameters

| Substrate Pair | Catalyst Loading | Temperature | Yield (%) |

|---|---|---|---|

| Benzimidate + Dioxazolone | 5 mol% Co | 60°C | 70–90 |

Iron-Mediated Oxidative Cyclization

FeCl₂ (10 mol%) with tert-butyl hydroperoxide (TBHP) in DMSO oxidizes 2-alkylamino benzonitriles 7 to iminium species, which cyclize to form the dihydroquinazolinone core (45–82% yield). Methyl groups are introduced via Grignard reagents (e.g., MeMgBr) in a preceding step, ensuring precise substitution at positions 2 and 3.

Organocatalytic and Green Chemistry Routes

H₃PO₃-Catalyzed C–C Bond Cleavage

Phosphorous acid (H₃PO₃, 20 mol%) in water mediates the reaction of 2-aminobenzamide 8 with 2,2-dimethyl-1,3-cyclohexanedione 9 , achieving 60–75% yield via selective C–C bond cleavage. This method avoids toxic solvents and minimizes byproduct formation, aligning with green chemistry principles (Scheme 3A).

Table 3: Organocatalytic Reaction Optimization

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₃PO₃ | H₂O | 100°C | 60–75 |

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) accelerates the reaction of 2-aminobenzamide 10 with Boc₂O 11 in the presence of DMAP, yielding 80–92% product in 30 minutes. This approach reduces reaction times tenfold compared to conventional heating.

Multi-Step Synthesis from Anthranilic Acid Derivatives

Carbodiimide-Mediated Amidation

Starting with 3,8-dimethylanthranilic acid 12 , TCFH (chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) promotes amidation with methylamine to form N-methylanthranilamide 13 (85–90% yield). Subsequent cyclization with α-ketoglutaric acid 14 in acetic acid at 120°C introduces the remaining methyl groups, yielding 40–55% of the target compound.

Scheme 4: Multi-Step Synthesis Pathway

- Anthranilic acid → Amidation → N-Methylanthranilamide

- Cyclization with α-Ketoglutaric Acid → Dihydroquinazolinone

Mechanistic Insights and Challenges

Steric and Electronic Effects

The tetra-methyl substitution imposes significant steric constraints, particularly during imine formation and cyclization steps. Computational studies suggest that methyl groups at positions 2 and 3 increase the activation energy by 8–12 kcal/mol compared to unsubstituted analogs. Electron-donating methyl groups enhance nucleophilicity at the amine site but hinder catalyst accessibility in metal-mediated reactions.

Catalyst Design Innovations

ZIF-67 (a cobalt imidazolate framework) increases surface area for heterogeneous catalysis, improving yields by 15–20% in cyclocondensation reactions. Similarly, SBA-15-supported sulfonic acid catalysts enhance recyclability and reduce leaching in multi-step syntheses.

Análisis De Reacciones Químicas

Types of Reactions: 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline form.

Substitution: The methyl groups on the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the methyl groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential therapeutic properties. Studies have explored its activity as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact mechanism of action can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Characterization :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.05 ppm for methyl protons, δ ~165 ppm for carbonyl carbons) and LC-MS confirm structure .

- Crystallography: X-ray diffraction reveals planar quinazolinone rings with substituents in equatorial positions .

Comparison with Similar Compounds

Structural and Functional Analogues

Key derivatives and their properties are compared below:

Key Observations:

Substituent Effects :

- Methyl Groups : Enhance metabolic stability and membrane permeability compared to nitro or halogen substituents .

- Nitro Groups : Improve anti-parasitic activity but increase toxicity (e.g., 3a vs. 2c) .

Catalytic Efficiency :

- Bi-based catalysts achieve >90% yield in 30 minutes, outperforming montmorillonite K10 (~85% yield, 60 minutes) .

Biological Potency :

- C2-symmetric bis-derivatives show enhanced anti-TB activity due to restricted conformational flexibility .

Data Tables

Table 1: Catalytic Performance Comparison

| Catalyst | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Bi₁₃B₀.₄₈V₀.₄₉₋ₓPₓO₂₁.₄₅ | 30 | 95 | |

| H₃BO₃/montmorillonite K10 | 60 | 85 | |

| p-TSA | 120 | 78 |

Actividad Biológica

2,2,3,8-Tetramethyl-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound through a review of recent research findings, case studies, and relevant data.

- Chemical Name : this compound

- CAS Number : 1268332-01-9

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For example, a study focused on the synthesis of various quinazolinone analogues demonstrated that certain modifications could enhance their efficacy as quorum sensing inhibitors against Pseudomonas aeruginosa. The compound exhibited significant inhibition of biofilm formation and virulence factors at varying concentrations (73.4% inhibition at 100 µM) without substantially inhibiting bacterial growth .

Anticancer Properties

Quinazolinone derivatives have also been investigated for their anticancer properties. A study indicated that modifications to the quinazolinone scaffold could lead to compounds with enhanced cytotoxicity against various cancer cell lines. Specifically, certain derivatives demonstrated promising activity against breast and colon cancer cells, suggesting that structural variations can significantly impact biological efficacy .

Study on Quorum Sensing Inhibition

In a detailed investigation into the biological activity of quinazolinone derivatives, researchers synthesized a series of compounds and tested their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The most active compound (analog 6b) achieved up to 73.4% inhibition at 100 µM concentration. Molecular docking studies indicated strong interactions between the compound and key amino acid residues in the PqsR receptor, suggesting a mechanism for its inhibitory action .

Anticancer Activity Assessment

Another study evaluated the anticancer effects of quinazolinone derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The structure-activity relationship (SAR) analysis revealed that electron-donating groups at specific positions on the quinazolinone ring enhanced cytotoxicity .

Data Summary

| Biological Activity | Compound | IC50 / % Inhibition | Target Organism/Cell Line |

|---|---|---|---|

| Quorum Sensing Inhibition | 6b | 73.4% at 100 µM | Pseudomonas aeruginosa |

| Anticancer Activity | Various | Micromolar range | MCF-7 & HT-29 Cancer Cells |

Q & A

Q. What are the optimal synthetic conditions for preparing 2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one?

- Methodological Answer : Ethanol (EtOH) is a preferred solvent for synthesizing dihydroquinazolinone derivatives due to its ability to stabilize intermediates and enhance reaction yields (~75–85%) . Heterogeneous catalysts, such as solid acid catalysts, improve reaction efficiency by enabling easy separation and reuse. Key steps include refluxing isatoic anhydride with aldehydes and amines in the presence of p-TsOH or MgFe₂O₄@SiO₂ . Reaction optimization should prioritize temperature control (80–100°C) and molar ratios (1:1:1.1 for anhydride:aldehyde:amine) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : ¹H/¹³C NMR and mass spectrometry (MS) are essential. For example, ¹H NMR signals for the methyl groups typically appear at δ 1.2–2.5 ppm, while the quinazolinone carbonyl resonates near δ 169 ppm in ¹³C NMR . High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]+ peaks at m/z 297–327) . IR spectroscopy identifies key functional groups, such as C=O stretching at ~1663 cm⁻¹ .

Q. How can researchers assess the solubility of this compound for in vitro assays?

- Methodological Answer : Solubility is evaluated using logP calculations (hydrophobicity) and experimental techniques like HPLC with varied mobile phases (e.g., acetonitrile/water gradients). Polar derivatives (e.g., hydroxyl-substituted analogs) show improved aqueous solubility, while methyl groups enhance lipid solubility .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents affect reaction yields in dihydroquinazolinone synthesis?

- Methodological Answer : Substituents on the aldehyde precursor significantly influence yields. Electron-donating groups (e.g., -OMe, -Me) increase nucleophilicity, achieving ~85% yields, while electron-withdrawing groups (e.g., -NO₂, -Cl) require longer reaction times due to reduced reactivity . Mechanistic studies suggest that p-TsOH catalyzes imine formation and cyclization steps, with steric effects from bulky substituents (e.g., naphthyl) slowing kinetics .

Q. What strategies resolve contradictions in reported biological activity data for dihydroquinazolinone derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability) or purity issues. Researchers should:

Q. What computational methods predict the binding mode of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites using protein structures (PDB ID: e.g., 1M17 for kinases). Key steps:

- Prepare ligands with Open Babel (optimize geometry, assign charges).

- Validate docking poses with MD simulations (NAMD/GROMACS) .

- Prioritize interactions (e.g., hydrogen bonds with active-site residues, hydrophobic contacts) .

Q. How do structural modifications enhance the compound’s bioactivity?

- Methodological Answer : Introducing heterocyclic moieties (e.g., thiadiazole or oxazole) improves antimicrobial potency by enhancing target affinity . For example, 3-(1,3,4-thiadiazol-2-yl) derivatives show MIC values of 8–16 µg/mL against S. aureus . Quantitative structure-activity relationship (QSAR) models can guide rational design by correlating substituent electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.